1,1-Di(isothiazol-5-yl)ethyl acetate
Overview
Description
1,1-Di(isothiazol-5-yl)ethyl acetate is a chemical compound with the CAS Number: 943736-64-9 . It has a molecular weight of 254.33 and its IUPAC name is 1,1-di (5-isothiazolyl)ethyl acetate . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of 1,1-Di(isothiazol-5-yl)ethyl acetate is represented by the linear formula: C10H10N2O2S2 . The Inchi Code for this compound is 1S/C10H10N2O2S2/c1-7(13)14-10(2,8-3-5-11-15-8)9-4-6-12-16-9/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
1,1-Di(isothiazol-5-yl)ethyl acetate is a pale-yellow to yellow-brown liquid . It is stored at room temperature .Scientific Research Applications
Coordination Polymers and Molecular Structure
A study by Hu et al. (2016) focuses on the synthesis of coordination polymers derived from isomeric compounds, showcasing the utility of multi-dentate ligands in creating structurally complex frameworks with metals. This research highlights the intricate relationship between metal-ion complexation and ligand decomposition, leading to the formation of distinctive coordination polymers (Hu et al., 2016).
Antiviral Activities and Molecular Interactions
Romani et al. (2015) studied the structural, topological, and vibrational properties of a series of isothiazole derivatives, focusing on their antiviral activities. This research employs DFT calculations to understand the solvent effects on these derivatives, revealing insights into their reactivities and behaviors in biological systems. The study suggests that certain derivatives exhibit elevated antiviral activities due to their high polarity, facilitating rapid traversal through biological membranes (Romani et al., 2015).
Synthesis and Biological Evaluation
The synthesis and evaluation of various derivatives highlight their potential applications in medicinal chemistry. For instance, Babar et al. (2017) synthesized a series of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating significant α-glucosidase and β-glucosidase inhibition activities. This suggests potential for the development of new therapeutic agents targeting these enzymes (Babar et al., 2017).
DNA Binding Interactions
Iqbal et al. (2019) investigated the DNA binding interactions of ethyl 2-(2-acetamidothiazol-4-yl)acetate, providing valuable insights into its potential as a lead structure for antitumor agents. Through both theoretical and experimental approaches, this study showcased the compound's ability to bind with DNA via intercalation and groove binding, suggesting its applicability in the design of new anticancer drugs (Iqbal et al., 2019).
Safety and Hazards
The safety information for 1,1-Di(isothiazol-5-yl)ethyl acetate includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
1,1-bis(1,2-thiazol-5-yl)ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-7(13)14-10(2,8-3-5-11-15-8)9-4-6-12-16-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXDKXJXSHEWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C1=CC=NS1)C2=CC=NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650712 | |
Record name | 1,1-Bis(1,2-thiazol-5-yl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Di(isothiazol-5-yl)ethyl acetate | |
CAS RN |
943736-64-9 | |
Record name | 1,1-Bis(1,2-thiazol-5-yl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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